(2-Amino-6-fluorophenyl)dimethylphosphine oxide
Overview
Description
Preparation Methods
The synthesis of (2-Amino-6-fluorophenyl)dimethylphosphine oxide typically involves the reaction of 2-amino-6-fluorobenzene with dimethylphosphine oxide under specific conditions . The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
(2-Amino-6-fluorophenyl)dimethylphosphine oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.
Reduction: Reduction reactions can convert the phosphine oxide group to a phosphine group.
Substitution: The amino and fluoro groups on the benzene ring can undergo substitution reactions with various reagents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(2-Amino-6-fluorophenyl)dimethylphosphine oxide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (2-Amino-6-fluorophenyl)dimethylphosphine oxide involves its interaction with molecular targets such as enzymes and receptors. The phosphoryl group (P=O) is highly reactive and can form strong bonds with metal ions, making it an effective ligand in coordination chemistry . The amino and fluoro groups also contribute to its reactivity and binding affinity .
Comparison with Similar Compounds
Similar compounds to (2-Amino-6-fluorophenyl)dimethylphosphine oxide include:
2-dimethylphosphoryl-3-chloroaniline: Similar structure but with a chlorine atom instead of fluorine.
2-dimethylphosphoryl-3-bromoaniline: Similar structure but with a bromine atom instead of fluorine.
2-dimethylphosphoryl-3-iodoaniline: Similar structure but with an iodine atom instead of fluorine.
Properties
IUPAC Name |
2-dimethylphosphoryl-3-fluoroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11FNOP/c1-12(2,11)8-6(9)4-3-5-7(8)10/h3-5H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NREJOFDHMPCKAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)C1=C(C=CC=C1F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11FNOP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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